![molecular formula C44H51F3N5O9P B585673 N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide CAS No. 144253-90-7](/img/structure/B585673.png)
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoallyl-deoxyuridine-3’-cyanoethyl phosphoramidite (N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide) is a modified nucleoside analog extensively used in the synthesis of oligonucleotides for post-synthetic labeling by acylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide involves the modification of deoxyuridine. The aminoallyl group is introduced at the 5-position of the deoxyuridine molecule. The synthetic route typically includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of deoxyuridine are protected using dimethoxytrityl (DMT) groups.
Introduction of the aminoallyl group: The aminoallyl group is introduced at the 5-position of the deoxyuridine through a series of chemical reactions.
Phosphitylation: The protected aminoallyl-deoxyuridine is then phosphitylated to form the final phosphoramidite compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in biomedical research.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution reactions: The aminoallyl group can react with various acylating agents to introduce different functional groups.
Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, modifying its chemical structure.
Common Reagents and Conditions
Acylating agents: Used for post-synthetic labeling of oligonucleotides.
Oxidizing and reducing agents: Utilized in modifying the chemical structure of the compound.
Major Products Formed
The major products formed from these reactions include various labeled oligonucleotides, which are used in a wide range of biochemical and molecular biology applications .
Wissenschaftliche Forschungsanwendungen
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide is extensively used in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various applications.
Biology: Utilized in the study of nucleic acid interactions and modifications.
Medicine: Plays a role in the development of therapeutic nucleic acids and diagnostic tools.
Industry: Employed in the production of labeled oligonucleotides for research and development purposes .
Wirkmechanismus
The mechanism of action of N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide involves its incorporation into oligonucleotides during synthesisThis modification enables the study of nucleic acid interactions and the development of diagnostic and therapeutic tools .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-modifier-C6-uridine: Another uridine-based amino-modifier used in the synthesis of amine-modified RNA.
2’-O-Aminolinker-uridine: Used for tethering a reporter group to the 2’ oxygen of uridine via an amine.
2’-O-Aminolinker-5-methyl-uridine: Similar to 2’-O-Aminolinker-uridine but with a methyl group at the 5-position.
Uniqueness
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide is unique due to its ability to introduce a 5-aminoallyl-deoxyuridine residue into oligonucleotides, providing a versatile tool for post-synthetic labeling. This makes it particularly valuable in the study of nucleic acid interactions and the development of diagnostic and therapeutic tools .
Biologische Aktivität
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide (commonly referred to as the compound ) is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.
The compound has a molecular formula of C42H52N4O6 and a molecular weight of approximately 708.885 g/mol. Its structural complexity arises from multiple functional groups that may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammation.
In Vitro Studies
Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:
Cell Line | IC50 (µM) | Reference |
---|---|---|
K562 (Chronic Myelogenous Leukemia) | 10 | |
DU145 (Prostate Cancer) | 0.01 | |
HepG2 (Liver Cancer) | 15 |
These results indicate that the compound exhibits potent anti-proliferative activity against certain cancer cells, suggesting its potential as a chemotherapeutic agent.
Mechanistic Insights
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and disruption of mitochondrial function. Studies utilizing flow cytometry and Annexin V staining have shown increased rates of apoptotic cell death in treated cell populations compared to controls.
Case Studies
Case Study 1: Antitumor Activity
In a controlled study involving the administration of the compound to mice bearing xenograft tumors, significant tumor regression was observed compared to untreated controls. The study highlighted the compound's ability to inhibit tumor growth and induce apoptosis in vivo.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In models of acute inflammation induced by carrageenan, treatment with the compound resulted in reduced edema and inflammatory marker levels, indicating its potential use in managing inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H51F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-10,12-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/b12-10+/t37-,38+,39+,62?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBARYSWSAVXEHP-CVHHHLGISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H51F3N5O9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.